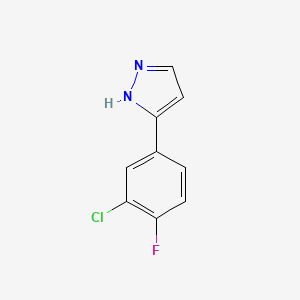
2-(2-Bromophenoxy)-6-(trifluoromethyl)pyridine
Übersicht
Beschreibung
“2-(2-Bromophenoxy)-6-(trifluoromethyl)pyridine” is a chemical compound. Unfortunately, there is not much specific information available about this compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods, but specific data for “2-(2-Bromophenoxy)-6-(trifluoromethyl)pyridine” is not available in the search results .Chemical Reactions Analysis
The chemical reactions involving “2-(2-Bromophenoxy)-6-(trifluoromethyl)pyridine” are not specified in the search results .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Optical Studies
- The compound 5-Bromo-2-(trifluoromethyl)pyridine, similar in structure to 2-(2-Bromophenoxy)-6-(trifluoromethyl)pyridine, has been characterized using spectroscopic techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR). Density Functional Theory (DFT) was applied to understand its geometric structure and vibrational frequencies. This research is significant for understanding the physical and chemical properties of similar compounds (Vural & Kara, 2017).
Chemical Synthesis and Modification
- Another study focused on synthesizing derivatives of pyridine. This approach, which involves reactions like Williamson, hydrolysis, and Sonogashira, can be relevant for creating compounds with specific properties, including those related to 2-(2-Bromophenoxy)-6-(trifluoromethyl)pyridine (Hou Hao-qing, 2010).
Antimalarial Activity
- Trifluoromethyl-substituted pyridine analogues, like the one , have been investigated for their antimalarial activity. JPC-3210, a compound with a trifluoromethyl pyridine group, showed promising in vitro and in vivo efficacy against malaria, indicating potential therapeutic applications for similar compounds (Chavchich et al., 2016).
Trifluoroacetylation Reagent
- Compounds with trifluoromethyl pyridine structures have been used as reagents in chemical synthesis. For example, 2-(Trifluoroacetyloxy)pyridine is effective for trifluoroacetylation of amines and alcohols under mild conditions, showcasing their utility in organic synthesis and modifications (Keumi et al., 1990).
Interfacial Adsorption Behavior
- A study on a pyridine derivative emphasized its potential as a corrosion inhibitor in acidic mediums, highlighting the practical applications of such compounds in industrial settings. This suggests that similar compounds like 2-(2-Bromophenoxy)-6-(trifluoromethyl)pyridine could have similar applications (Saady et al., 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-bromophenoxy)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3NO/c13-8-4-1-2-5-9(8)18-11-7-3-6-10(17-11)12(14,15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNCRBFWZIQTKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=CC(=N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenoxy)-6-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1398954.png)






